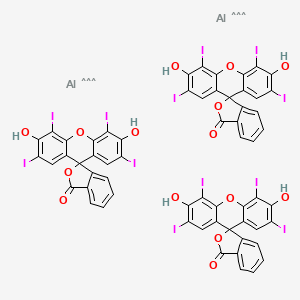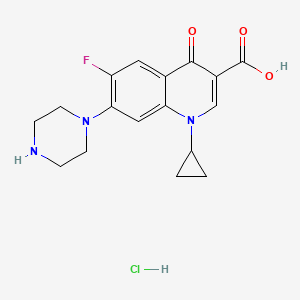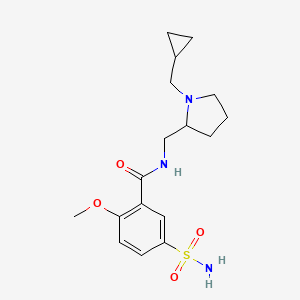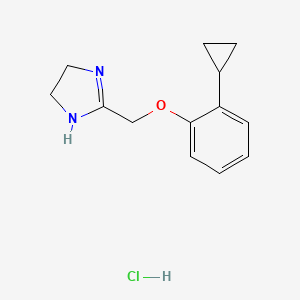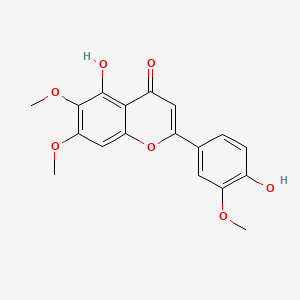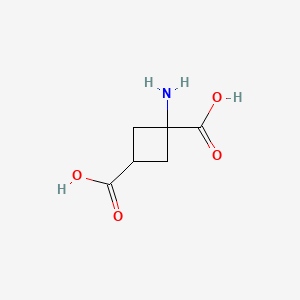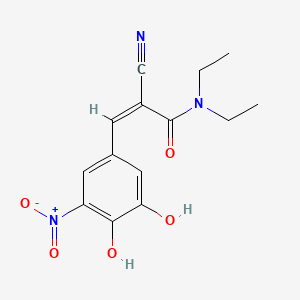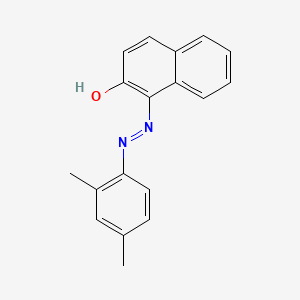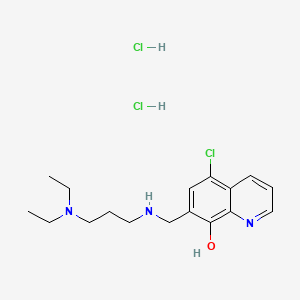
Clamoxyquin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of clamoxyquin hydrochloride involves a Mannich condensation reaction. The process begins with the hydroxyquinoline (1), which undergoes condensation with formaldehyde and N,N-diethylpropylenediamine to yield clamoxyquin (2) . The reaction conditions typically involve:
Reactants: Hydroxyquinoline, formaldehyde, N,N-diethylpropylenediamine
Solvent: Often an aqueous or alcoholic medium
Temperature: Moderate temperatures around 50-70°C
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Clamoxyquin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can occur on the quinoline ring, especially at the chloro and amino positions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major products formed from these reactions include modified quinoline derivatives with potential variations in their pharmacological activities .
Scientific Research Applications
Clamoxyquin hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying quinoline chemistry and its derivatives.
Biology: Investigated for its effects on parasitic organisms and its potential use in treating other parasitic infections.
Medicine: Explored for its antidiarrheal and antiamebic properties, particularly in veterinary medicine.
Mechanism of Action
The mechanism of action of clamoxyquin hydrochloride involves its interaction with the parasite’s cellular machinery. The compound targets the parasite’s DNA and RNA synthesis pathways, disrupting their replication and leading to cell death. The molecular targets include enzymes involved in nucleic acid synthesis and repair . This disruption ultimately results in the elimination of the parasitic infection.
Comparison with Similar Compounds
Clamoxyquin hydrochloride is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Chloroquine: An antimalarial drug with a similar quinoline structure but different side chains and targets.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, used in treating autoimmune diseases.
Quinacrine: An antiprotozoal drug with a similar mechanism but different chemical structure.
This compound stands out due to its specific efficacy against Myxobolus cerebralis and its use in veterinary medicine .
Properties
CAS No. |
4724-59-8 |
|---|---|
Molecular Formula |
C17H26Cl3N3O |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;dihydrochloride |
InChI |
InChI=1S/C17H24ClN3O.2ClH/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22;;/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3;2*1H |
InChI Key |
DSUSRMDNBSPLHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clamoxyquin dihydrochloride; Clamoxyquin HCl; Clamoxyquin hydrochloride; Clamoxyquine hydrochloride; CN 17900-2 B; CN-17,900-2B; KAN 322; NSC 20246; AA 3854; PAA-3854; UNII-SQ922M93PI. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


